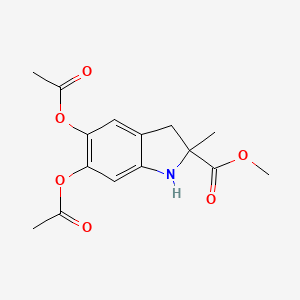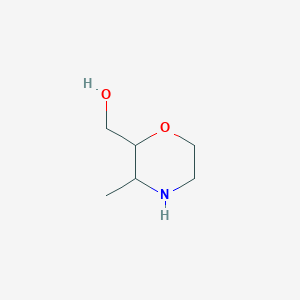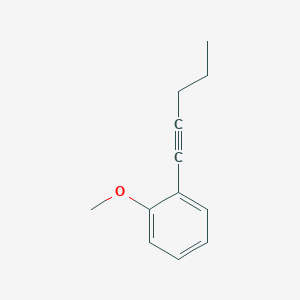
5-Chloro-6-methyl-1H-indole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-6-methyl-1H-indole-3-carboxylic acid is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . This compound is particularly important as an intermediate in the synthesis of various biologically active molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-methyl-1H-indole-3-carboxylic acid typically involves the chlorination of 6-methylindole followed by carboxylation. One common method involves the use of 3-chlorobenzaldehyde as a starting reagent . The reaction conditions often include the use of catalysts and specific solvents to facilitate the chlorination and carboxylation processes .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination and carboxylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-6-methyl-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions, particularly electrophilic substitution due to the presence of the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted indole derivatives .
Aplicaciones Científicas De Investigación
5-Chloro-6-methyl-1H-indole-3-carboxylic acid has numerous applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-Chloro-6-methyl-1H-indole-3-carboxylic acid involves its interaction with various molecular targets and pathways. The indole ring system allows it to bind to multiple receptors and enzymes, influencing biological processes such as cell signaling and metabolism . The specific pathways involved depend on the context of its application, whether in medicinal chemistry or industrial processes .
Comparación Con Compuestos Similares
Similar Compounds
5-Chloro-1H-indole-3-carboxylic acid: Similar in structure but lacks the methyl group at the 6-position.
6-Methyl-1H-indole-3-carboxylic acid: Similar but lacks the chlorine atom at the 5-position.
5-Chloro-3-indolecarboxylic acid: Another closely related compound with similar properties.
Uniqueness
5-Chloro-6-methyl-1H-indole-3-carboxylic acid is unique due to the presence of both chlorine and methyl groups, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable intermediate in various synthetic and research applications .
Propiedades
Fórmula molecular |
C10H8ClNO2 |
|---|---|
Peso molecular |
209.63 g/mol |
Nombre IUPAC |
5-chloro-6-methyl-1H-indole-3-carboxylic acid |
InChI |
InChI=1S/C10H8ClNO2/c1-5-2-9-6(3-8(5)11)7(4-12-9)10(13)14/h2-4,12H,1H3,(H,13,14) |
Clave InChI |
IVNXGXYDEHDTFK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1Cl)C(=CN2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[[4-[Bis(2-chloroethyl)amino]-2-methylphenyl]diazenyl]benzoic acid](/img/structure/B13988933.png)
![Pyrazolo[1,5-A]pyrimidin-5-ylboronic acid pinacol ester](/img/structure/B13988934.png)







![Ethyl 8-bromo-5-chloroimidazo[1,2-c]pyrimidine-2-carboxylate](/img/structure/B13988985.png)
![6-[4-(Trifluoromethoxy)phenyl]pyridin-2-amine](/img/structure/B13988993.png)

![2-Thiazolamine, 4-chloro-5-[[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]methyl]-](/img/structure/B13989020.png)
![6-Chloro-3-iodo-2,7-dimethylimidazo[1,2-b]pyridazine](/img/structure/B13989023.png)
